

Application Note: Structural Confirmation of Araloside A using NMR Spectroscopy

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Compound of Interest

Compound Name: Araloside A

Cat. No.: B1219800

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Introduction

Araloside A, a triterpenoid saponin isolated from the bark of *Aralia elata*, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-ulcer activities. The precise structural elucidation of such natural products is a critical step in drug discovery and development, ensuring the correct identification and characterization of the active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the non-destructive structural analysis of complex organic molecules like **Araloside A**. This application note provides a detailed protocol for the confirmation of the **Araloside A** structure using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Araloside A is a glycoside of oleanolic acid. Its structure consists of the pentacyclic triterpene aglycone, oleanolic acid, with a glucuronic acid moiety attached at the C-3 position, which is further glycosylated with an arabinofuranosyl unit. Additionally, a glucose molecule is ester-linked to the C-28 carboxylic acid of the aglycone. The comprehensive application of ^1H NMR, ^{13}C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the aglycone and the sequence and linkage of the sugar residues.

Data Presentation: NMR Spectral Data for Araloside A

The following tables summarize the expected ^1H and ^{13}C NMR chemical shift data for **Araloside A**, compiled from literature data for oleanolic acid glycosides.[1][2][3][4] Chemical shifts (δ) are reported in parts per million (ppm). The numbering scheme for the oleanolic acid aglycone and the sugar residues is provided in the structural diagram below.

Table 1: ^1H and ^{13}C NMR Data for the Oleanolic Acid Aglycone of **Araloside A**

Position	¹³ C (δ ppm)	¹ H (δ ppm, Multiplicity, J in Hz)
1	38.5	α: 1.01 (m), β: 1.64 (m)
2	25.8	α: 1.86 (m), β: 1.75 (m)
3	89.2	3.14 (dd, 11.5, 4.0)
4	39.0	-
5	55.8	0.80 (d, 11.2)
6	18.0	α: 1.56 (m), β: 1.42 (m)
7	32.4	α: 1.49 (m), β: 1.34 (m)
8	39.5	-
9	48.0	1.55 (m)
10	37.0	-
11	23.8	1.95 (m)
12	122.4	5.44 (br s)
13	145.4	-
14	42.1	-
15	28.4	1.22 (m)
16	23.5	2.15 (m)
17	46.8	-
18	42.2	3.46 (dd, 12.5, 2.2)
19	46.6	1.83 (m)
20	31.0	-
21	34.3	1.46 (m)
22	33.2	1.82 (m)
23	28.3	1.01 (s)

24	15.5	0.80 (s)
25	17.1	0.91 (s)
26	17.5	0.93 (s)
27	26.2	1.31 (s)
28	176.6	-
29	33.3	1.30 (s)
30	23.9	1.00 (s)

Table 2: ^1H and ^{13}C NMR Data for the Sugar Moieties of **Araloside A**

Position	^{13}C (δ ppm)	^1H (δ ppm, Multiplicity, J in Hz)
Glucuronic Acid (GlcA)		
1'	107.0	4.93 (d, 7.7)
2'	78.8	~4.0-4.2 (m)
3'	78.5	~4.0-4.2 (m)
4'	71.8	~4.0-4.2 (m)
5'	78.4	~4.0-4.2 (m)
6'	170.0	-
Arabinofuranose (Ara)		
1''	110.0	5.20 (d, 1.5)
2''	83.0	~4.1 (m)
3''	78.0	~3.9 (m)
4''	86.0	~4.2 (m)
5''	62.0	~3.7 (m)
Glucose (Glc)		
1'''	95.5	5.40 (d, 8.0)
2'''	74.0	~3.3 (m)
3'''	78.0	~3.4 (m)
4'''	71.0	~3.2 (m)
5'''	78.5	~3.5 (m)
6'''	62.5	~3.7 (m), ~3.9 (m)

Experimental Protocols

1. Sample Preparation

- Sample: **Araloside A**, isolated and purified to >95% purity as determined by HPLC-ELSD.
- Solvent: Pyridine-d₅ or Methanol-d₄ are suitable solvents. Pyridine-d₅ is often preferred for saponins to avoid overlap of the solvent signal with key resonances.
- Concentration: Dissolve 5-10 mg of **Araloside A** in 0.5 mL of the deuterated solvent.
- Procedure: Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. NMR Data Acquisition

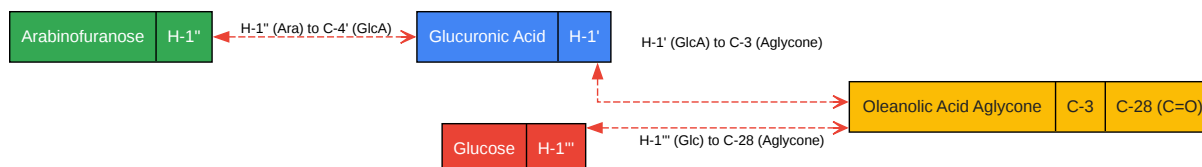
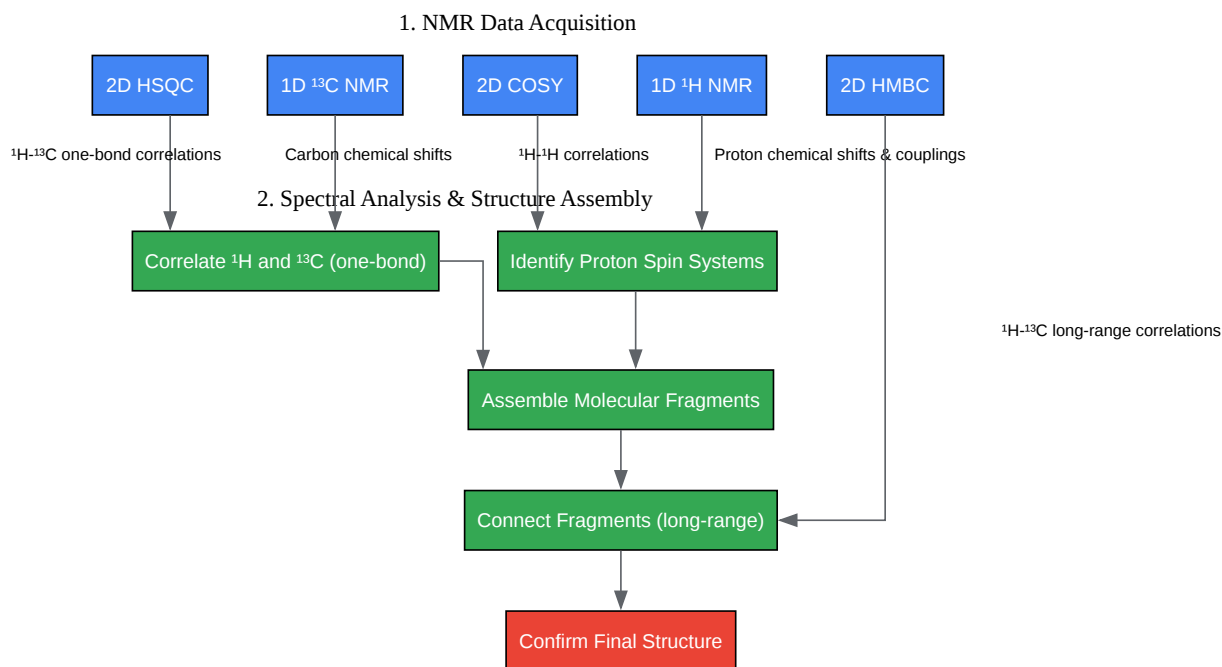
All NMR spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[5]

- 1D ¹H NMR:
 - Pulse Program: zg30
 - Spectral Width: 12-15 ppm
 - Acquisition Time: ~3 s
 - Relaxation Delay: 2 s
 - Number of Scans: 16-64
 - Temperature: 298 K
- 1D ¹³C NMR:
 - Pulse Program: zgpg30 (with proton decoupling)
 - Spectral Width: 200-220 ppm
 - Acquisition Time: ~1 s
 - Relaxation Delay: 2 s

- Number of Scans: 1024-4096
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Spectral Width (F1 and F2): 12-15 ppm
 - Data Points: 2048 in F2, 256-512 in F1
 - Number of Scans: 8-16 per increment
 - Relaxation Delay: 1.5-2 s
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.2
 - Spectral Width: F2 (^1H): 12-15 ppm, F1 (^{13}C): 180-200 ppm
 - Data Points: F2: 1024, F1: 256
 - Number of Scans: 16-32 per increment
 - ^1JCH Coupling Constant: Optimized for ~145 Hz
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgplpndqf
 - Spectral Width: F2 (^1H): 12-15 ppm, F1 (^{13}C): 200-220 ppm
 - Data Points: F2: 2048, F1: 256-512
 - Number of Scans: 32-64 per increment
 - Long-Range Coupling Constant (^nJCH): Optimized for 8 Hz to observe 2- and 3-bond correlations.

Structure Confirmation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structural elucidation of **Araloside A** using the acquired NMR data.



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